Chemical Identity and Purity Differentiation for ALDH Inhibitor Intermediate Sourcing
Procurement of this compound from established vendors includes batch-specific QC data. Bidepharm provides a standard purity of 97% with NMR, HPLC, and GC reports, while MolCore offers up to 98% purity . In the context of ALDH inhibitor development, where impurities can confound enzyme inhibition assays, this supplier-provided analytical characterization ensures consistency across research batches, mitigating off-target effects observed with less defined in-class phthalazinone sources [1].
| Evidence Dimension | Supplier-provided purity |
|---|---|
| Target Compound Data | 97-98% |
| Comparator Or Baseline | Generic phthalazinone intermediates (typically not specified with multi-method batch analysis) |
| Quantified Difference | >2% absolute purity margin vs. some generic in-class compounds, with certifiable analytical traceability. |
| Conditions | Commercial procurement specification for pharmaceutical R&D, validated by NMR, HPLC, GC. |
Why This Matters
Verified purity and analytical characterization directly reduce the risk of failed SAR studies due to unknown impurities, a key factor in procurement for lead optimization in ALDH-targeting programs.
- [1] KayoThera Inc. (2024). US Patent No. 12,054,475: Substituted heterocycles as aldehyde dehydrogenase inhibitors. View Source
